Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate
Description
The compound Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate is a multifunctional molecule integrating distinct pharmacophoric groups. Its structure comprises:
- A 4-fluorophenylalanine ethyl ester backbone, analogous to derivatives like Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS 1251196-34-5), which serves as a precursor in peptide synthesis .
- A bis(2-chloroethyl)amino substituent on the phenyl ring, a hallmark of nitrogen mustard alkylating agents, known for their cytotoxic DNA crosslinking activity .
This hybrid architecture suggests applications in medicinal chemistry, particularly in oncology, where the combination of alkylating motifs and fluorinated aromatic systems could synergize therapeutic effects.
Properties
Molecular Formula |
C29H39Cl2FN4O4S |
|---|---|
Molecular Weight |
629.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C29H39Cl2FN4O4S/c1-3-40-29(39)25(11-16-41-2)34-28(38)26(35-27(37)24(33)18-20-7-9-22(32)10-8-20)19-21-5-4-6-23(17-21)36(14-12-30)15-13-31/h4-10,17,24-26H,3,11-16,18-19,33H2,1-2H3,(H,34,38)(H,35,37) |
InChI Key |
XPGDODOEEWLHOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then coupled through various reactions. Key steps include:
Amino Acid Derivatization: The initial step involves the derivatization of amino acids to introduce the fluorophenyl and chloroethyl groups.
Peptide Bond Formation: Subsequent steps involve peptide bond formation between the derivatized amino acids using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the ethyl group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted amines or thiols
Scientific Research Applications
Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, leading to cross-linking and disruption of biological functions. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Molecular Networking and Fragmentation Patterns
Advanced dereplication strategies, such as molecular networking (), compare mass spectrometry (MS/MS) fragmentation patterns to cluster structurally related compounds. The target compound’s bis(2-chloroethyl)amino group would generate characteristic chloroethyl fragments (e.g., m/z 63, 97), distinguishing it from simpler esters like Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate, which lacks this motif . Cosine scores (1 = identical fragmentation) between the target and its analogs are expected to be <0.5 due to its unique substituents.
Solubility and Formulation Challenges
The target’s hydrophobic aromatic and chloroethyl groups likely result in low aqueous solubility, as seen in methyl 3-methyl-2-[[...]butanoate (), which exhibits higher solubility in DMSO or ethanol than water . This necessitates prodrug strategies or nanoformulation for biomedical use.
Biological Activity
Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate is a complex compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It has a molecular weight of approximately 433.90 g/mol and possesses several notable chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 433.90 g/mol |
| Density | 1.271 g/cm³ |
| Boiling Point | 641.7 °C at 760 mmHg |
| LogP | 4.36 |
| PSA | 97.21 Ų |
The compound exhibits its biological activity primarily through the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The fluorine substitution in the structure enhances its selectivity and potency against specific HDAC isoforms, particularly HDAC1, HDAC2, and HDAC3 .
Antitumor Activity
This compound has demonstrated significant antitumor activity in various studies:
- In Vitro Studies : The compound showed an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects compared to other HDAC inhibitors like SAHA (IC50 = 17.25 μM) .
- In Vivo Studies : In xenograft models, it exhibited a tumor growth inhibition (TGI) rate of approximately 48.89%, which was comparable to SAHA's TGI of 48.13% .
Case Studies
- Study on HepG2 Cells : A study evaluated the effects of this compound on HepG2 cells. Results indicated that the compound induced apoptosis and G2/M phase cell cycle arrest, contributing to its antitumor efficacy .
- Combination Therapy : In combination with other chemotherapeutic agents such as taxol and camptothecin, this compound enhanced anticancer activity, suggesting its potential role in combination therapy for more effective cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
